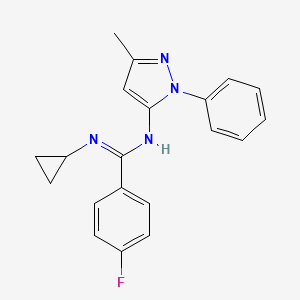

N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-4-fluoro-N-(5-methyl-2-phenylpyrazol-3-yl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4/c1-14-13-19(25(24-14)18-5-3-2-4-6-18)23-20(22-17-11-12-17)15-7-9-16(21)10-8-15/h2-10,13,17H,11-12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRHOIKZOUKRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=NC2CC2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-4-fluoro-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzene-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a cyclopropyl group, a fluorine atom, and a pyrazole moiety, which are known to influence the biological activity of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it could interfere with enzymes necessary for fungal cell wall synthesis, leading to antifungal effects.

- Receptor Modulation : Interaction with certain receptors can modulate signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicate significant antibacterial activity, which is summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 125 |

| Staphylococcus aureus | 18 | 100 |

| Pseudomonas aeruginosa | 14 | 150 |

These results demonstrate that this compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines. For instance, studies on colorectal carcinoma cells (RKO) showed that the compound induces apoptosis through the activation of p53-mediated pathways. The IC50 values for these studies are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 9.9 ± 1.1 |

| HeLa | 12.5 ± 0.8 |

| MCF7 | 15.3 ± 2.0 |

These findings suggest that the compound may have potential as an anticancer agent due to its ability to induce cell death in cancerous cells.

Case Studies

Several case studies have reported on the efficacy of pyrazole derivatives similar to this compound:

- Antifungal Activity : A study demonstrated that derivatives showed significant antifungal activity against Candida albicans, with MIC values ranging from 32 to 64 µg/mL.

- Anti-inflammatory Effects : Another investigation revealed that compounds with similar structures exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of benzimidamide derivatives with heterocyclic substituents. Key structural analogs (listed in ) include:

- 4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- N-(1,3-benzoxazol-6-yl)-N'-phenylurea

- 5-methyl-4-(4-methylphenyl)-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Substituent Analysis

Core Backbone

- Target Compound : Features a benzene-1-carboximidamide core.

- Analogs: Utilize triazolone (e.g., 860785-07-5) or benzoxazole (e.g., 860785-08-6) backbones.

Functional Groups

- Cyclopropyl Group : Unique to the target compound, this substituent may enhance metabolic stability by resisting oxidative degradation compared to linear alkyl chains (e.g., isopropyl in 860785-07-5) .

- Absent in analogs like 860785-12-2.

- Pyrazole vs. Triazole : The target’s 3-methyl-1-phenylpyrazole substituent offers steric bulk and moderate hydrogen-bonding capacity, whereas triazolones (e.g., 860785-12-2) provide stronger hydrogen-bonding sites.

Physicochemical Properties (Hypothetical)

| Property | Target Compound | 860785-07-5 (Triazolone) | 860785-08-6 (Benzoxazole Urea) |

|---|---|---|---|

| Molecular Weight | ~367.4 g/mol | ~259.3 g/mol | ~297.3 g/mol |

| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8 | ~2.2 |

| Hydrogen Bond Donors | 1 (NH in imidamide) | 2 (triazolone NH groups) | 2 (urea NH groups) |

| Key Functional Features | Fluorine, cyclopropyl | Isopropyl, nitro | Benzoxazole, urea |

Note: Data inferred from structural features due to lack of experimental values in evidence.

Implications of Structural Variations

- Metabolic Stability : The cyclopropyl group in the target compound may reduce metabolic clearance compared to analogs with alkyl chains.

- Binding Interactions : Fluorine’s electronegativity could enhance target engagement in enzyme inhibition, while the pyrazole’s phenyl group may contribute to hydrophobic interactions.

- Solubility : Higher logP in the target compound suggests lower aqueous solubility than urea-based analogs (e.g., 860785-08-6), which may limit bioavailability.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound?

The synthesis typically involves multi-step condensation reactions. For example, coupling agents like EDCI/HOBt in DMF with a base (e.g., K₂CO₃) facilitate amide bond formation. Intermediate purification may involve column chromatography or recrystallization, as seen in analogous pyrazole-carboxamide syntheses .

Q. Which spectroscopic techniques are essential for structural confirmation?

Critical techniques include:

- ¹H/¹³C NMR : To verify substituent positions and connectivity.

- IR spectroscopy : For identifying functional groups (e.g., C=O, NH).

- Mass spectrometry (ESI) : To confirm molecular weight and fragmentation patterns .

Q. How is the compound’s purity assessed during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures final purity. Analytical data (e.g., melting points, elemental analysis) further validate compound integrity .

Q. What storage conditions preserve the compound’s stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C. Protect from light and moisture. Stability can be tracked via periodic HPLC analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s 3D structure?

Single crystals are grown via slow evaporation. Diffraction data collected using synchrotron or lab sources are processed with SHELX (SHELXS for structure solution, SHELXL for refinement). ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks .

Q. What strategies optimize synthetic yield for structurally complex intermediates?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 1 hr).

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility.

- Catalyst screening : Palladium catalysts improve coupling efficiency in heterocyclic systems .

Q. How do fluorine and cyclopropyl groups influence bioactivity?

- Fluorine : Enhances metabolic stability and lipophilicity, improving membrane permeability.

- Cyclopropyl : Introduces conformational rigidity, potentially increasing target binding affinity. These effects are studied via comparative SAR using derivatives with varied substituents .

Q. What in silico methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock/Vina) : Screens binding poses against target proteins (e.g., kinases).

- Molecular dynamics (MD) simulations : Assess binding stability over time (100+ ns trajectories).

- Free-energy calculations (MM/PBSA) : Quantify binding affinities .

Q. How are contradictions in biological activity data resolved?

- Assay standardization : Use positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Dose-response curves : Confirm IC₅₀ consistency across replicates.

- Off-target profiling : Evaluate selectivity via kinase panels or proteome-wide screens .

Q. What experimental designs validate the compound’s mechanism of action?

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.

- CRISPR/Cas9 knockouts : Assess dependency on suspected biological pathways.

- Metabolomics : Identify downstream metabolic changes linked to activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.